molecular formula C21H24F3N3O B7009125 N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide

N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide

Cat. No.: B7009125
M. Wt: 391.4 g/mol
InChI Key: FFVHKVYEPPZXPM-UHFFFAOYSA-N
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Description

N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexanecarboxamide core, substituted with a fluorophenyl group and a difluoromethylpyridinyl moiety, making it a molecule of interest for its unique structural and chemical properties.

Properties

IUPAC Name

N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c1-13(15-7-10-18(20(23)24)25-12-15)26-16-8-9-17(22)19(11-16)27-21(28)14-5-3-2-4-6-14/h7-14,20,26H,2-6H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHKVYEPPZXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NC2=CC(=C(C=C2)F)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the difluoromethylpyridinyl moiety: This can be achieved through the reaction of a suitable pyridine derivative with difluoromethylating agents under controlled conditions.

    Synthesis of the fluorophenyl intermediate:

    Coupling reactions: The difluoromethylpyridinyl and fluorophenyl intermediates are then coupled with a cyclohexanecarboxamide derivative using amide bond-forming reactions, often facilitated by coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms and other substituents on the aromatic rings can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[1-[6-(trifluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide
  • N-[5-[1-[6-(methyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide

Uniqueness

N-[5-[1-[6-(difluoromethyl)pyridin-3-yl]ethylamino]-2-fluorophenyl]cyclohexanecarboxamide is unique due to the presence of both difluoromethyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.

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